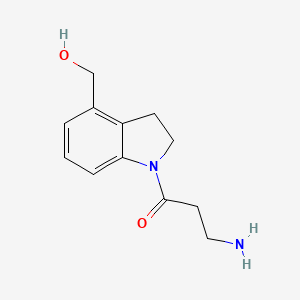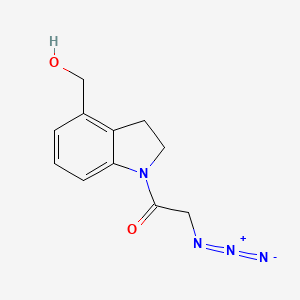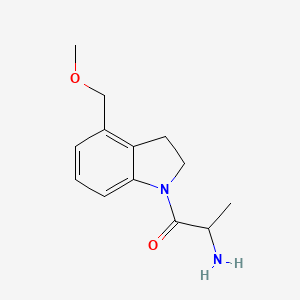
4-Amino-3-(Morpholin-4-carbonyl)isothiazol-5-carbonsäure
Übersicht
Beschreibung
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O4S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomimetische Kristallisation
Die Verbindung kann bei der Synthese von Carbonsäure-basierten MOFs bei Raumtemperatur durch biomimetische Kristallisation verwendet werden . Dieser Prozess verwendet Biomakromoleküle als Nukleierungsmittel, um die Kristallisation von MOFs in Wasser bei Raumtemperatur zu fördern . Die Aminfunktionalisierung von Terephthalsäuren beschleunigt die Bildung von kristallinen MOFs, wodurch neue Enzym@MOFs synthetisiert werden können .
Enzymimmobilisierung
Die Verbindung kann in der Enzymimmobilisierung innerhalb von Metall-organischen Gerüsten (MOFs) verwendet werden, um Denaturierung zu vermeiden und die wünschenswerten Eigenschaften von Enzymen außerhalb ihrer natürlichen Umgebung zu nutzen . Diese Strategie überwindet die durch die traditionelle Postassembly-Enkapselung bedingten Porengrößeneinschränkungen .
Katalytische Leistung
Die Verbindung kann zur Untersuchung der katalytischen Leistung der Enzym@MOFs verwendet werden . Die Struktur und Morphologie der Enzym@MOFs wurden durch PXRD, FTIR und SEM-EDX charakterisiert und das katalytische Potenzial wurde bewertet .
Organische Synthese
Die Verbindung kann in der Organischen Synthese verwendet werden . Carbonsäuren sind Zwischenprodukte in den Abbauwegen von Aminosäuren, Fetten und Kohlenhydraten . Sie können Wasserstoffbrückenbindungen miteinander eingehen, was zu einer erhöhten Stabilisierung der Verbindungen führt .
Nanotechnologie
Die Verbindung kann in der Nanotechnologie verwendet werden . Organische Carbonsäuren können die Oberflächenmodifikation von Mehrwand-Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung unterstützen, wobei Anwendungen in der Herstellung von Polymer-Nanomaterialien vorliegen .
Biotechnologische Perspektiven
Die Verbindung kann in Biotechnologischen Perspektiven verwendet werden . Enzyme sind eine wichtige Klasse von Biomakromolekülen, die chemische Umwandlungen mit einem hohen Grad an Selektivität und Effizienz katalysieren . Ihre Anwendung in industriellen Prozessen ist jedoch durch die fragile tertiäre Struktur von Enzymen begrenzt .
Wirkmechanismus
Target of Action
The compound “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid” is a derivative of isothiazole and morpholine. Isothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Morpholine derivatives also have a wide range of biological activities.
Mode of Action
Without specific studies on “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”, it’s challenging to determine its exact mode of action. Many isothiazole derivatives are known to interact with their targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives, a class of compounds closely related to isothiazoles, are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid”. Given the biological activities of related compounds, it could potentially have a range of effects depending on the target and the context of its action .
Biochemische Analyse
Biochemical Properties
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s isothiazole ring is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in biochemical pathways . It has been observed to interact with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in cellular metabolism . Additionally, the morpholine moiety in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
Cellular Effects
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play critical roles in cell growth and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses . The compound’s impact on cellular metabolism is also notable, as it can influence the activity of enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For example, it has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and stress responses .
Dosage Effects in Animal Models
The effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxicity, leading to cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups and facilitate its excretion . Additionally, it can influence the levels of key metabolites in pathways such as glycolysis and the citric acid cycle, potentially altering cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms involving membrane-bound transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The compound’s localization and accumulation can affect its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . Its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in the mitochondria can impact cellular energy production and apoptosis .
Eigenschaften
IUPAC Name |
4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNPXZKFAKEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)




![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)







